4-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide
Description
4-Chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a chloro-substituted benzene ring linked via a methyl group to an imidazo[2,1-b][1,3]thiazole heterocycle. This structural motif is associated with diverse biological activities, including antiviral and anticancer properties, as seen in related compounds .
Properties
IUPAC Name |
4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S2/c13-9-1-3-11(4-2-9)20(17,18)14-7-10-8-16-5-6-19-12(16)15-10/h1-6,8,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYISWNSUIRBMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CN3C=CSC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives, including 4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide, typically involves multi-step processes. One common method involves the CuI-catalyzed Ullmann cross-coupling reaction, followed by intermolecular S-arylation and in situ acidic intramolecular condensation . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for such compounds often leverage green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their ability to streamline synthesis and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide has been researched for its potential biological properties and applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects against diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, thereby disrupting biological processes essential for the survival or proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Compound 11 ()
- Structure: 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide.
- Synthesis : Reacted in toluene with PTSA catalyst (15 hours).
- Properties : Melting point 177–180°C, characterized via HPLC and IR.
- Key Difference : Additional methyl and chlorobenzo-dioxolyl substituents enhance steric bulk compared to the target compound.
SRT1720 ()
- Structure: N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide hydrochloride.
- Activity : SIRT1 agonist (potency ~1 µM in vitro) .
- Key Difference: Replaces sulfonamide with a quinoxaline carboxamide group, increasing polarity and hydrogen-bonding capacity.
Compound 13 ()
- Structure: 4-Chloro-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methyl-2-(naphthalen-1-ylmethylthio)benzenesulfonamide.
- Synthesis : p-Dioxane solvent, 4-hour reaction time.
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives ()
- Structure : Coumarin core substituted with imidazo-thiazole.
- Activity : Antiviral (Parvovirus B19 inhibition, IC50 ~5–20 µM) .
- Key Difference : Coumarin scaffold replaces sulfonamide, emphasizing the role of heterocyclic cores in modulating target specificity.
Anticancer Activity ()
- Imidazo[2,1-b]thiazol-6-yl-substituted isoquinolines demonstrated moderate cytotoxicity (IC50 10–50 µM) in leukemia cell lines. Activity depended on substituent type (e.g., 2-phenylthiazol-4-yl vs. quinoxalin-2-yl) .
- Implication : The methyl-sulfonamide linkage in the target compound may improve solubility compared to carboxamide or thiazole derivatives.
Anti-inflammatory and Metabolic Activity ()
- SRT2104 : A carboxamide derivative with morpholine substitution acts as a cytokine-suppressive anti-inflammatory drug (CSAID) .
- SRT2183 : SIRT1 agonist with a hydroxypyrrolidine group, highlighting the importance of polar substituents for enzyme binding .
- Implication : Sulfonamide-based analogs like the target compound may exhibit distinct pharmacokinetic profiles due to altered hydrogen-bonding and lipophilicity.
Physicochemical Properties
Biological Activity
4-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound integrates several functional groups, including a sulfonamide and an imidazo[2,1-b][1,3]thiazole moiety, which are often associated with various pharmacological effects such as anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of 4-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide can be represented as follows:
This compound features:
- A chlorobenzene ring.
- An imidazo[2,1-b][1,3]thiazole structure.
- A sulfonamide group that enhances solubility and bioavailability.
Anticancer Activity
Research indicates that compounds containing the imidazo-thiazole framework exhibit potent cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide | HepG2 (Liver Cancer) | < 0.01 |
| 4-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide | MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 |
| 4-chloro-N-(4-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl)-2-nitrobenzamide | CCRF-CM (Leukemia) | 4.51 ± 0.24 |
These results suggest that the sulfonamide group significantly enhances the biological activity of the compound by improving its solubility and bioavailability .
The anticancer activity is attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G0-G1 and S phases.
- Apoptosis Induction : Increased levels of cleaved caspases (caspases 3 and 9) indicate that apoptosis is a key mechanism through which these compounds exert their effects .
Antimicrobial Activity
In addition to anticancer properties, the compound may also exhibit antimicrobial activity. The presence of the sulfonamide group is known to enhance the ability of these compounds to inhibit bacterial growth. Further studies are needed to quantify this activity against specific bacterial strains.
Case Studies
Several studies have investigated derivatives of imidazo-thiazole compounds for their biological activities:
- Study on Anticancer Properties : A study demonstrated that derivatives with similar structures showed IC50 values in the nanomolar range against human liver cancer and melanoma cell lines .
- Molecular Docking Studies : These studies have been employed to understand the interactions between the compound and target proteins involved in cancer progression. The results indicated favorable binding affinities suggesting potential for further development as anticancer agents .
Q & A
Basic: What are the optimal synthetic routes for 4-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide?
Answer:
The synthesis typically involves multi-step reactions starting with the preparation of key intermediates. For example:
- Step 1: Formation of the imidazo[2,1-b][1,3]thiazole core via cyclization of thioamide precursors under controlled conditions (e.g., using chlorinating agents or catalysts).
- Step 2: Introduction of the chlorobenzene-sulfonamide moiety via nucleophilic substitution or coupling reactions. Common solvents include dichloromethane (DCM) or dimethylformamide (DMF), with reaction temperatures optimized between 60–100°C to ensure regioselectivity .
- Step 3: Final purification via column chromatography or recrystallization to achieve >95% purity.
Key Considerations: Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of sulfonating agents (e.g., chlorosulfonic acid derivatives) to minimize byproducts .
Basic: How is the crystal structure of this compound determined?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization: Grow crystals via slow evaporation in solvents like ethanol or acetonitrile.
- Data Collection: Use a diffractometer (e.g., Bruker D8 Quest) with Mo/Kα radiation (λ = 0.71073 Å).
- Refinement: Employ SHELX programs (e.g., SHELXL for refinement) to model atomic positions, bond lengths, and angles. For example, bond lengths in similar imidazo-thiazole systems are validated against known structures (e.g., C–S bond: ~1.73 Å, C–N bond: ~1.33 Å) .
- Validation: Check for van der Waals interactions and hydrogen-bonding networks to confirm structural stability .
Advanced: What methodologies assess its biological activity, such as enzyme inhibition or apoptosis induction?
Answer:
-
Enzyme Inhibition Assays:
- SIRT1 Activation: Use fluorescence-based assays (e.g., deacetylation of p53 peptide substrates) with NAD⁺ cofactor. Compare activity to known SIRT1 activators like SRT1720, which shares structural similarities .
- Kinase Inhibition: Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations.
-
Apoptosis Studies:
- Treat glioblastoma (GBM) cell lines (e.g., U87MG) with 10–50 µM compound for 24–48 hours.
- Measure caspase-3/7 activation via luminescence assays and validate ER stress markers (e.g., CHOP, GRP78) via Western blot .
Data Interpretation: Use dose-response curves (IC₅₀/EC₅₀) and statistical tools (e.g., GraphPad Prism) for analysis.
Advanced: How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?
Answer:
- Core Modifications: Introduce substituents at the imidazo-thiazole N1 or C6 positions (e.g., piperazine or morpholine groups) to assess impact on solubility and target binding .
- Sulfonamide Variations: Replace the 4-chlorophenyl group with fluorophenyl or methylpyridyl moieties to evaluate steric/electronic effects.
- Biological Testing: Compare IC₅₀ values across derivatives in enzyme/cell-based assays. For example, SRT2104 (a morpholine derivative) showed enhanced metabolic stability over SRT1720 .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to SIRT1 or other targets .
Basic: What analytical techniques ensure purity and stability of this compound?
Answer:
- Purity Analysis:
- Stability Testing:
Advanced: How does this compound interact with biological targets at the molecular level?
Answer:
- ER Stress Pathway: Induces apoptosis in GBM cells by upregulating ATF4 and IRE1α, leading to caspase-3 activation. Validate via siRNA knockdown of ER stress mediators .
- SIRT1 Activation: Binds to the enzyme’s hydrophobic pocket, enhancing deacetylation activity by 5–10 fold. Confirm via mutagenesis (e.g., SIRT1-K→A mutants show reduced activation) .
- Cross-Reactivity Screening: Test against off-targets (e.g., HDACs, COX-2) to rule out non-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
